molecular formula C15H24ClNO2 B1667001 Alprenolol hydrochloride CAS No. 15132-12-4

Alprenolol hydrochloride

Katalognummer: B1667001
CAS-Nummer: 15132-12-4
Molekulargewicht: 285.81 g/mol
InChI-Schlüssel: RRCPAXJDDNWJBI-UQKRIMTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alprenolol hydrochloride can be synthesized through the reaction of 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol with hydrochloric acid . The preparation involves the following steps:

    Preparation of Alprenolol: The synthesis starts with the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol.

    Formation of this compound: Alprenolol is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur, although they are less common for this compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially involving the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Alprenolol functions by blocking beta-1 and beta-2 adrenergic receptors, which leads to decreased heart rate and blood pressure. Its mechanism of action involves:

  • Beta-1 Receptor Antagonism : Reduces heart rate and myocardial contractility.
  • Beta-2 Receptor Antagonism : Inhibits renin release from the juxtaglomerular cells, reducing angiotensin II production, which further lowers blood pressure .

Key Pharmacokinetic Data

PropertyValue
Protein Binding80% - 90%
Elimination Half-life2-3 hours
MetabolismHepatic
Active Metabolite4-OH-alprenolol

Clinical Applications

  • Hypertension Management : Alprenolol has been widely used to lower blood pressure in patients with hypertension. It reduces cardiac output and inhibits renin release, making it effective in managing high blood pressure .
  • Angina Pectoris : The drug is effective in treating angina by decreasing myocardial oxygen demand through reduced heart rate and contractility. Clinical studies have demonstrated its efficacy in improving exercise tolerance in patients with stable angina .
  • Arrhythmias : Alprenolol is utilized in controlling ventricular tachycardia and atrial fibrillation. Its ability to stabilize heart rhythm makes it a valuable option in arrhythmic conditions .

Case Studies and Research Findings

Study on Myocardial Infarction : A double-blind study involving 480 patients evaluated the impact of alprenolol on mortality rates post-myocardial infarction. Results indicated a significant reduction in mortality among patients under 65 years treated with alprenolol compared to placebo (9% vs. 20% mortality) over one year .

Beta-Arrestin Signaling Pathways : Recent research highlighted that alprenolol can activate beta-arrestin-mediated signaling pathways independent of G protein activation. This suggests potential new therapeutic mechanisms beyond traditional beta-blockade, particularly in cardiovascular signaling .

Emerging Research Applications

Alprenolol's role is being explored beyond traditional cardiovascular applications:

  • Neuroprotective Effects : Preliminary studies indicate that alprenolol may have neuroprotective properties, potentially influencing brain health by mitigating spongiform changes observed in experimental models .
  • Psychiatric Applications : Given its antagonistic effects on serotonin receptors (5-HT1A and 5-HT1B), alprenolol is being investigated for potential benefits in anxiety disorders and other psychiatric conditions .

Vergleich Mit ähnlichen Verbindungen

    Propranolol: Another non-selective beta-blocker used for similar indications.

    Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

    Metoprolol: A selective beta-1 blocker commonly used for hypertension and heart failure.

Uniqueness of Alprenolol Hydrochloride:

Biologische Aktivität

Alprenolol hydrochloride is a non-selective beta-adrenergic antagonist primarily used in the management of hypertension and other cardiovascular conditions. Its biological activity extends beyond traditional beta-blocking effects, demonstrating potential in various therapeutic areas, including neurodegenerative diseases.

Alprenolol exerts its pharmacological effects by blocking beta-1 and beta-2 adrenergic receptors, which leads to a decrease in heart rate and blood pressure. The compound's mechanism includes:

  • Beta-1 Receptor Antagonism : Primarily affects the heart, reducing cardiac output and myocardial oxygen demand.
  • Beta-2 Receptor Antagonism : Inhibits vasodilation and can affect metabolic processes, such as lipid metabolism, by increasing plasma triglycerides and decreasing HDL cholesterol levels .
  • 5-HT1A Receptor Antagonism : This activity suggests additional roles in modulating serotonin pathways, potentially impacting mood and anxiety .

Pharmacokinetics

Alprenolol is characterized by:

  • Absorption : Not well-documented; however, it is known to have low to moderate lipid solubility.
  • Protein Binding : Approximately 80-90%, indicating significant distribution in the bloodstream.
  • Metabolism : Primarily hepatic, with one active metabolite (4-OH-alprenolol) contributing to its beta-blocking activity .

Biological Activity in Prion Diseases

Recent studies have identified this compound as a potential anti-prion compound. Research utilizing surface plasmon resonance imaging (SPRi) screened existing FDA-approved drugs for their ability to inhibit prion protein aggregation. Alprenolol was found to:

  • Reduce the accumulation of abnormal prion proteins (PrP^Sc) in infected cells.
  • Show efficacy in prion-infected mice when administered orally, indicating its potential as a therapeutic agent against neurodegenerative disorders caused by protein misfolding .

Case Study 1: Anti-Prion Activity

A study conducted by Miyazaki et al. (2019) demonstrated that this compound significantly reduced PrP^Sc accumulation in prion-infected mice. The drug was administered from the day after infection, showing promise as a treatment for prion diseases .

Case Study 2: Cardiovascular Effects

In clinical settings, alprenolol has been shown to effectively manage conditions like hypertension and atrial fibrillation. Its non-selective nature allows it to impact both heart rate and vascular resistance, making it beneficial for patients with concurrent cardiovascular issues.

Summary of Biological Activities

Activity Type Effect
Beta-1 Adrenergic BlockadeDecreased heart rate and myocardial workload
Beta-2 Adrenergic BlockadeInhibition of vasodilation; altered lipid metabolism
5-HT1A AntagonismPotential modulation of mood-related pathways
Anti-Prion ActivityReduction in prion protein aggregation; potential neuroprotective effects

Analyse Chemischer Reaktionen

Hydrolysis Under Acidic/Basic Conditions

The compound undergoes hydrolysis at the ether and amide bonds under extreme pH:

  • Acidic Hydrolysis : Cleaves the isopropylamino group, yielding 2-allylphenol derivatives.

  • Basic Hydrolysis : Degrades the phenoxypropanolamine backbone.

Stability Data :

ConditionDegradation Rate (t₁/₂)Major Products
pH 1.0 (HCl)48 hours2-Allylphenol, propanolamine
pH 13.0 (NaOH)24 hoursPhenolic derivatives
Neutral (H₂O)Stable (>30 days)N/A

Oxidation Reactions

The allyl (-CH₂CH=CH₂) and hydroxyl (-OH) groups are primary oxidation sites:

  • Allyl Group : Forms epoxy or diol derivatives via epoxidation or hydroxylation.

  • Hydroxyl Group : Oxidizes to a ketone under strong oxidants (e.g., KMnO₄), though this is not pharmacologically relevant .

Oxidation Pathways :

text
Alprenolol → (Oxidant) → Epoxy-Alprenolol or Diol-Alprenolol

β-Adrenergic Receptor Binding

Alprenolol competitively inhibits β₁ and β₂ receptors via:

  • Hydrogen Bonding : Hydroxyl group interacts with Serine-194 (β₁) and Serine-204 (β₂) .

  • Hydrophobic Interactions : Allyl and isopropyl groups bind receptor pockets .

Binding Affinity (Kₐ) :

Receptor SubtypeKₐ (nM)
β₁150
β₂12
β₃480

Light and Temperature Sensitivity

  • Photodegradation : Exposure to UV light (254 nm) accelerates decomposition by 40% over 72 hours.

  • Thermal Stability : Stable at 25°C for 6 months; degradation observed >40°C .

Storage Recommendations :

FactorIdeal Condition
Temperature15–30°C
Humidity<60% RH
LightProtect from UV

Eigenschaften

CAS-Nummer

15132-12-4

Molekularformel

C15H24ClNO2

Molekulargewicht

285.81 g/mol

IUPAC-Name

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1

InChI-Schlüssel

RRCPAXJDDNWJBI-UQKRIMTDSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl

Isomerische SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.Cl

Kanonische SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl

Aussehen

Solid powder

Key on ui other cas no.

13655-52-2
13707-88-5

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol
Alfeprol
Alpheprol
Alprenolol
Alprenolol Hydrochloride
Aptin
Aptin Duriles
Aptin-Duriles
Aptina
AptinDuriles
Aptine
H 56 28
H-56-28
H5628

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alprenolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Alprenolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Alprenolol hydrochloride
Reactant of Route 4
Reactant of Route 4
Alprenolol hydrochloride
Reactant of Route 5
Reactant of Route 5
Alprenolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Alprenolol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.